molecular formula C10H14N6O5 B12392435 1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione

1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione

Cat. No.: B12392435
M. Wt: 298.26 g/mol
InChI Key: ATQKEXHGABNBGY-MSIVUJLLSA-N
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Description

1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine ring system substituted with amino groups and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine ring system, followed by the introduction of amino groups and the attachment of the sugar moiety. Common reagents used in these reactions include various amines, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine ring.

Scientific Research Applications

1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar sugar moiety but different functional groups.

    Guanosine: Another nucleoside with a purine ring system.

    2-Thioadenosine: A sulfur-containing analog of adenosine.

Uniqueness

1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione is unique due to its specific substitution pattern on the purine ring and the presence of multiple amino groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N6O5

Molecular Weight

298.26 g/mol

IUPAC Name

1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione

InChI

InChI=1S/C10H14N6O5/c11-9-14-6-5(7(19)16(9)12)13-10(20)15(6)8-4(18)1-3(2-17)21-8/h3-4,8,17-18H,1-2,12H2,(H2,11,14)(H,13,20)/t3-,4-,8+/m0/s1

InChI Key

ATQKEXHGABNBGY-MSIVUJLLSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)CO

Canonical SMILES

C1C(OC(C1O)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)CO

Origin of Product

United States

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